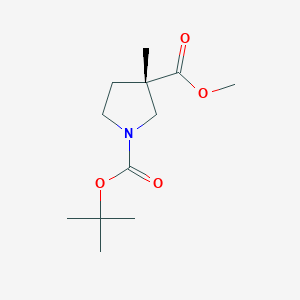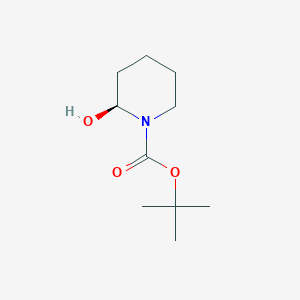
(S)-1-(Azetidin-3-yl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Azetidin-3-yl)ethanol hydrochloride is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Azetidin-3-yl)ethanol hydrochloride typically involves the following steps:
Formation of (S)-1-(Azetidin-3-yl)ethanol: This step involves the reduction of azetidin-3-one using reducing agents like sodium borohydride (NaBH4) in the presence of a chiral catalyst to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The final step is the conversion of (S)-1-(Azetidin-3-yl)ethanol to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反应分析
Types of Reactions
(S)-1-(Azetidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted azetidines, which can be further utilized in the synthesis of complex molecules.
科学研究应用
(S)-1-(Azetidin-3-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and chiral intermediates.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-1-(Azetidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Oxetane: A four-membered oxygen-containing heterocycle.
Uniqueness
(S)-1-(Azetidin-3-yl)ethanol hydrochloride is unique due to its chiral nature and the presence of both a hydroxyl group and an azetidine ring. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.
属性
IUPAC Name |
(1S)-1-(azetidin-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXYBAROLEMTE-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B8220057.png)







![(7S)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B8220131.png)
![(5S)-2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B8220133.png)
![2-chloro-1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole](/img/structure/B8220137.png)
